molecular formula C9H10O4 B3391991 4,6-Dihydroxy-2,3-dimethylbenzoic acid CAS No. 519-42-6

4,6-Dihydroxy-2,3-dimethylbenzoic acid

Cat. No.: B3391991
CAS No.: 519-42-6
M. Wt: 182.17 g/mol
InChI Key: GIBRZOCMRFRCOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dihydroxy-2,3-dimethylbenzoic acid can be synthesized through various organic synthesis methods. One common approach involves the hydroxylation of 2,3-dimethylbenzoic acid under controlled conditions. The reaction typically requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxy-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dihydroxy-2,3-dimethylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxy-2,3-dimethylbenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring allow for hydrogen bonding and interaction with enzymes and receptors. This compound can modulate oxidative stress pathways, exhibit antimicrobial activity by disrupting microbial cell walls, and act as an antioxidant by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dihydroxy-2,3-dimethylbenzoic acid is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4,6-dihydroxy-2,3-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-4-5(2)8(9(12)13)7(11)3-6(4)10/h3,10-11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBRZOCMRFRCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60789268
Record name 4,6-Dihydroxy-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60789268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-42-6
Record name 4,6-Dihydroxy-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60789268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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